molecular formula C13H21NS B13271181 2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine

2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine

Cat. No.: B13271181
M. Wt: 223.38 g/mol
InChI Key: SRCMJGUTQIPMEY-UHFFFAOYSA-N
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Description

2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine is a nitrogen-containing organic compound with the molecular formula C13H21NS and a molecular weight of 223.38 g/mol . This structurally unique molecule is characterized by a cyclohexanamine core substituted with a methyl group and a 1-(thiophen-2-yl)ethyl moiety, making it a valuable intermediate in organic and medicinal chemistry research . In scientific research, this compound serves primarily as a building block for the synthesis of more complex organic molecules . Its structure suggests potential for investigation in various pharmacological applications, as the amine functional group allows for hydrogen bonding and ionic interactions with biological targets, while the electron-rich thiophene ring may enhance binding affinity . Researchers are exploring its potential interactions with neurotransmitter systems, although its exact mechanism of action is not yet fully characterized . Compounds with analogous structures have been studied for diverse biological activities, including potential antidepressant-like effects mediated through serotonin receptor modulation and antimicrobial properties inherent to the thiophene moiety . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use .

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

2-methyl-N-(1-thiophen-2-ylethyl)cyclohexan-1-amine

InChI

InChI=1S/C13H21NS/c1-10-6-3-4-7-12(10)14-11(2)13-8-5-9-15-13/h5,8-12,14H,3-4,6-7H2,1-2H3

InChI Key

SRCMJGUTQIPMEY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(C)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Grignard Reaction with Subsequent Amination

This method adapts protocols from the synthesis of 1-(thiophen-2-yl)cyclohexan-1-amine (TCA).

  • Step 1 : 2-Methylcyclohexanone reacts with a thiophen-2-yl magnesium bromide Grignard reagent to form 1-(thiophen-2-yl)-2-methylcyclohexanol .
  • Step 2 : The alcohol is converted to the corresponding imine via reaction with ammonium acetate.
  • Step 3 : Reductive amination using sodium cyanoborohydride (NaBH₃CN) yields the primary amine.
  • Step 4 : N-Alkylation with ethyl bromide introduces the ethyl group at the amine position.

Key Data :

Step Reagents/Conditions Yield Reference
1 Thiophen-2-yl MgBr, THF, 0°C → RT 85%
2 NH₄OAc, MeOH, reflux 78%
3 NaBH₃CN, MeOH, RT 70%
4 EtBr, K₂CO₃, DMF 65%

Reductive Amination of 2-Methylcyclohexanone

A one-pot reductive amination strategy merges 2-methylcyclohexanone with 1-(thiophen-2-yl)ethylamine.

Key Data :

Component Reagents/Conditions Yield Reference
1-(Thiophen-2-yl)ethylamine Thiophene-2-carbaldehyde, NH₃, MeNO₂, LiAlH₄ 62%
Reductive Amination NaBH(OAc)₃, DCE, 24 h 88%

N-Alkylation of 2-Methylcyclohexanamine

Direct alkylation of 2-methylcyclohexanamine with 1-(thiophen-2-yl)ethyl bromide:

Key Data :

Step Reagents/Conditions Yield Reference
Ethyl bromide synthesis Thiophen-2-yl ethanol, HBr gas, 0°C 75%
Alkylation K₂CO₃, DMF, 60°C, 12 h 68%

Cyclocondensation and Functionalization

Adapting Gewald aminothiophene synthesis:

  • Step 1 : Knoevenagel condensation of 2-methylcyclohexanone with cyanoacetamide yields α,β-unsaturated nitrile.
  • Step 2 : Sulfur incorporation via Gewald reaction forms thiophene ring.
  • Step 3 : Reduction of nitrile to amine using LiAlH₄.

Key Data :

Step Reagents/Conditions Yield Reference
1 Cyanoacetamide, EtOH, reflux 80%
2 S₈, morpholine, EtOH 65%
3 LiAlH₄, THF, 0°C → RT 70%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Grignard + Amination High regioselectivity Multi-step, harsh conditions 65–85%
Reductive Amination One-pot, scalable Requires pre-synthesized amine 62–88%
N-Alkylation Direct functionalization Low bromide stability 68–75%
Gewald Synthesis Thiophene ring formation in situ Limited to specific substrates 65–80%

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring and the amine group play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine , differing primarily in substituents on the cyclohexane ring or nitrogen atom:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine C2-methyl, N-(1-thiophen-2-yl-ethyl) C₁₃H₂₁NS 223.14 (calculated) Thiophene ring enhances lipophilicity; potential NMDA receptor antagonism
N-Propyl-1-(thiophen-2-yl)cyclohexan-1-amine (TCPr) N-propyl, C1-thiophen-2-yl C₁₃H₂₂NS 224.15 Synthesized in 92% yield; HCl salt m.p. 183.8–185.5°C
1-[2-(Pyridin-2-yl)ethyl]cyclohexan-1-amine (22i) N-(2-pyridin-2-yl-ethyl) C₁₃H₂₁N₂ 205.17 Pyridine enhances polarity; HRMS: 205.1705 ([M+H]⁺)
Methoxmetamine C2-(3-methoxyphenyl), C2-methylamino, cyclohexan-1-one core C₁₄H₁₉NO₂ 233.14 Ketone group reduces basicity; detected in analytical purity studies
N-Ethyl-1-phenylcyclohexan-1-amine N-ethyl, C1-phenyl C₁₄H₂₁N 203.17 Phenyl group increases aromatic interactions; CAS 2201-15-2

Physicochemical Properties

  • Melting Points : TCPr’s HCl salt exhibits a high melting point (183.8–185.5°C), suggesting strong ionic interactions, a trait likely shared by the target compound due to structural similarity .
  • Solubility : Pyridine-containing derivatives (e.g., 22i) are more polar and water-soluble than thiophene analogs, which may limit the latter’s bioavailability .

Pharmacological Activity

  • NMDA Receptor Antagonism: Arylcyclohexylamines like TCPr and N-ethyl-1-phenylcyclohexan-1-amine are known for NMDA receptor antagonism, a mechanism linked to dissociative effects. The thiophene ring in the target compound may modulate binding affinity due to sulfur’s electron-rich nature .
  • Metabolic Stability : Thiophene rings are susceptible to oxidative metabolism, unlike phenyl or pyridyl groups, which could shorten the target compound’s half-life compared to Methoxmetamine (containing a methoxyphenyl group) .

Biological Activity

2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine (CAS No. 1217623-79-4) is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21NS
  • Molecular Weight : 223.38 g/mol
  • Structure : The compound features a cyclohexane ring substituted with a thiophene group, contributing to its unique interactions in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine. For instance, derivatives containing thiophene rings have demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms.

CompoundMIC (μg/mL)Bacterial Strain
2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amineTBDStaphylococcus aureus
Similar Thiophene Derivative3.12Escherichia coli

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth, suggesting that structural modifications can enhance their antimicrobial properties.

Neuropharmacological Effects

Preliminary research indicates that compounds with similar structures may exhibit neuropharmacological effects. For example, they can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The presence of the thiophene moiety is believed to enhance binding affinity to serotonin receptors.

The biological activity of 2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine is hypothesized to involve several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Enzymatic Inhibition : It could inhibit enzymes involved in the metabolism of neurotransmitters, thereby increasing their availability in the synaptic cleft.
  • Antioxidant Activity : Some studies suggest that thiophene-containing compounds possess antioxidant properties, which may contribute to their neuroprotective effects.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Antimicrobial Activity :
    • Researchers evaluated a series of thiophene derivatives for their antibacterial properties using agar diffusion methods. Results showed that certain modifications significantly increased activity against resistant bacterial strains .
  • Neuropharmacological Evaluation :
    • A study assessed the impact of a related compound on anxiety-like behaviors in rodent models. The compound exhibited anxiolytic effects comparable to established SSRIs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves alkylation of cyclohexanamine derivatives or reductive amination. For example, reacting 2-methylcyclohexanone with 1-(thiophen-2-yl)ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Optimization may include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance imine formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions from thiophene’s electron-rich structure .
    • Yield monitoring : Employ GC-MS or HPLC to track intermediate purity .

Q. How can the three-dimensional conformation of the compound be determined experimentally?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing and chair conformation of the cyclohexane ring. SHELX programs (e.g., SHELXL) are standard for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., coupling constants in NOESY) can infer axial/equatorial substituent positions. Thiophene protons show distinct aromatic splitting (~6.8–7.5 ppm) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict steric strain from the methyl-thiophene interaction .

Q. What are the key challenges in characterizing the compound’s physical properties (e.g., solubility, melting point)?

  • Experimental hurdles :

  • Hydrophobicity : The thiophene and cyclohexane groups reduce aqueous solubility. Use logP calculations (e.g., XLogP3) to guide solvent selection for recrystallization .
  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition points, critical for handling during synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and thiophene substituents influence the compound’s reactivity in nucleophilic reactions?

  • Steric hindrance : The methyl group on the cyclohexane ring and the bulky thiophene-ethyl moiety reduce accessibility to the amine lone pair, slowing acylation or alkylation. Kinetic studies (e.g., pseudo-first-order rate constants) quantify this effect .
  • Electronic effects : Thiophene’s electron-donating nature increases amine basicity. Compare pKa values (experimental or computational) with analogs lacking the thiophene group .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., GPCRs)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT2A), leveraging thiophene’s π-π stacking potential. Validate with:

  • Mutagenesis studies : Replace key receptor residues (e.g., Phe339) to test predicted interactions .
  • SPR assays : Measure binding affinity (KD) to confirm docking scores .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?

  • Troubleshooting strategies :

  • Assay standardization : Control variables like buffer pH (amine protonation affects activity) .
  • Metabolic stability : Test cytochrome P450 (CYP) inhibition to rule out false positives from metabolite interference .
  • Chiral separation : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers, as stereochemistry impacts target selectivity .

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